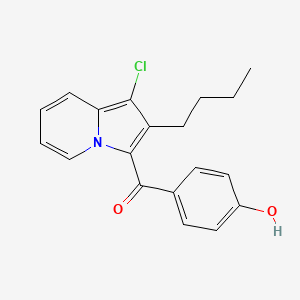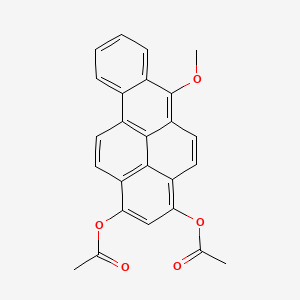![molecular formula C9H14Cl2N4 B14452618 (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine CAS No. 76108-81-1](/img/structure/B14452618.png)
(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine typically involves nucleophilic substitution reactions. One common method is the reaction of 2,4,6-trichloro-1,3,5-triazine with an appropriate amine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or chloroform, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or distillation .
化学反应分析
Types of Reactions
(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type for this compound, where the chlorine atoms on the triazine ring are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, when reacted with an amine, the product is a substituted triazine derivative with the amine group replacing one of the chlorine atoms .
科学研究应用
Chemistry
In chemistry, (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of other triazine derivatives, which are important in the development of dyes, herbicides, and pharmaceuticals .
Biology and Medicine
In biology and medicine, this compound has been studied for its potential use as a drug precursor. Triazine derivatives are known for their antimicrobial and anticancer properties, and this compound is no exception .
Industry
Industrially, the compound is used in the production of flame retardants and UV stabilizers. Its ability to form stable complexes with various substrates makes it valuable in the manufacture of materials that require enhanced durability and resistance to degradation .
作用机制
The mechanism of action of (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine involves its interaction with nucleophilic sites on target molecules. The triazine ring acts as an electrophilic center, allowing the compound to react with nucleophiles such as amines, thiols, and hydroxyl groups. This interaction can lead to the formation of stable covalent bonds, which is the basis for its use in various applications .
相似化合物的比较
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of (4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine.
4,6-Dichloro-1,3,5-triazine-2-amine: Another triazine derivative with similar chemical properties.
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring robust chemical performance and stability under various conditions .
属性
CAS 编号 |
76108-81-1 |
|---|---|
分子式 |
C9H14Cl2N4 |
分子量 |
249.14 g/mol |
IUPAC 名称 |
4,6-dichloro-N-(2-methylpentan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H14Cl2N4/c1-4-5-9(2,3)15-8-13-6(10)12-7(11)14-8/h4-5H2,1-3H3,(H,12,13,14,15) |
InChI 键 |
NVWABGIEYVKRIE-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(C)NC1=NC(=NC(=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


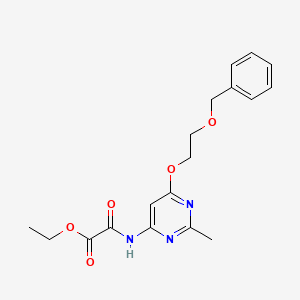
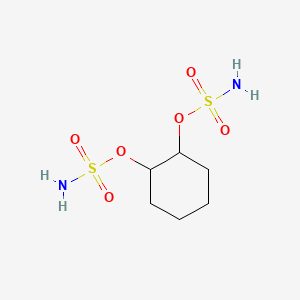
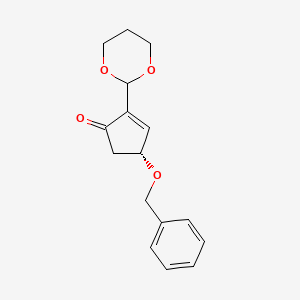

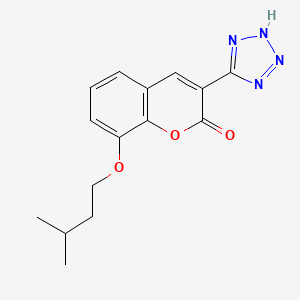
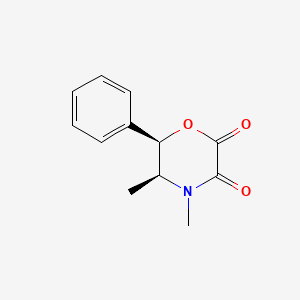
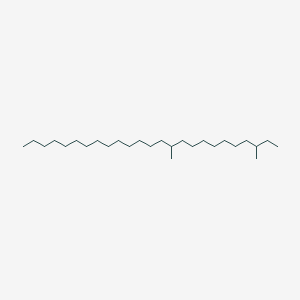
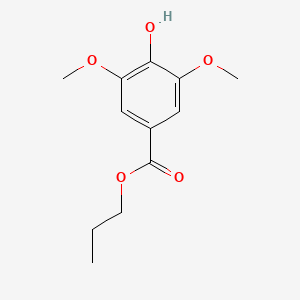
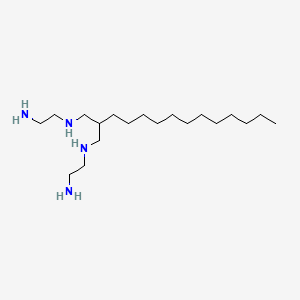
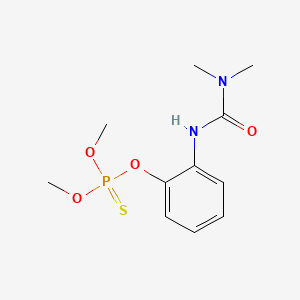
![1-[(E)-5-bromopent-2-en-2-yl]-4-methoxybenzene](/img/structure/B14452610.png)

